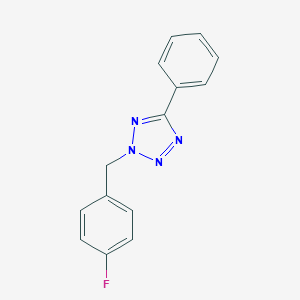
2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at room temperature.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the tetrazole ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,2,4-triazole
- 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole exhibits unique properties due to the presence of the tetrazole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
314044-38-7 |
|---|---|
Fórmula molecular |
C14H11FN4 |
Peso molecular |
254.26g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C14H11FN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
VIDAFAVQGIUUNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















